2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan
Description
This compound is a complex heterocyclic molecule featuring fused thieno[2,3-f][1]benzothiol and furan moieties, substituted with 2-ethylhexyl chains. Structural analogs and related research are instead analyzed below for comparative insights.
Properties
Molecular Formula |
C34H42O2S2 |
|---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan |
InChI |
InChI=1S/C34H42O2S2/c1-5-9-11-23(7-3)21-25-13-15-29(35-25)31-27-17-19-38-34(27)32(28-18-20-37-33(28)31)30-16-14-26(36-30)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 |
InChI Key |
AUOGEFZFXOZPAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(O1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(O5)CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan typically involves multi-step organic reactions. The process begins with the preparation of the furan and thieno2,3-fbenzothiol intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various solvents such as tetrahydrofuran and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with high consistency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thieno
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, its interaction with cellular membranes can alter membrane fluidity and permeability, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.2 Organic Photovoltaic (OPV) Materials
emphasizes design rules for donor materials in bulk-heterojunction solar cells, focusing on bandgap, open-circuit voltage (Voc), and charge transport.
- Alkyl Side Chains: The 2-ethylhexyl groups could improve solubility and film morphology, similar to P3HT’s hexyl chains, but steric effects might reduce crystallinity .
Data Tables
Table 1: Comparison of Structural and Functional Properties
Table 2: Advantages and Limitations
Biological Activity
The compound 2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f] benzothiol-8-yl]furan is a complex organic molecule that has garnered interest in various fields, including medicinal chemistry and materials science. Its biological activity is of particular relevance, especially concerning its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be broken down into several key components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thieno[2,3-f] benzothiol : A fused ring system that includes sulfur and contributes to the compound's unique properties.
- Alkyl Substituents : The presence of 2-ethylhexyl groups enhances lipophilicity, which may influence biological activity.
Biological Activity Overview
Research into the biological activities of similar compounds suggests several potential mechanisms through which this compound may exert effects:
- Antioxidant Activity : Compounds with furan and thiol moieties often exhibit antioxidant properties. This can lead to protective effects against oxidative stress in cells.
- Antimicrobial Properties : Some benzothiol derivatives have shown activity against various bacterial strains, suggesting that this compound may possess similar properties.
- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit specific enzymes, such as lipoxygenases (LOXs), which are involved in inflammatory processes.
- Cytotoxicity Studies : Preliminary studies on related compounds indicate potential cytotoxic effects on cancer cell lines, necessitating further investigation into this compound's selectivity and mechanism of action.
Antioxidant Activity
A study evaluating a series of benzofuran derivatives demonstrated significant antioxidant activity, which was attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This suggests that the compound may protect cells from oxidative damage, potentially contributing to its therapeutic efficacy .
Antimicrobial Properties
Research has indicated that compounds similar to this one exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzofuran derivatives were effective against Staphylococcus aureus and Escherichia coli, indicating that the compound may also possess broad-spectrum antimicrobial properties .
Enzyme Inhibition
Inhibition studies have shown that some furan derivatives act as selective inhibitors of LOXs, which are implicated in various inflammatory diseases. The compound's structure suggests it could similarly inhibit these enzymes, thus modulating inflammatory responses .
Cytotoxicity
Studies on related benzofuran analogs have reported cytotoxic effects on cancer cell lines through mechanisms involving mitochondrial dysfunction and the production of reactive oxygen species (ROS). This raises the possibility that 2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f] benzothiol-8-yl]furan could exhibit similar cytotoxicity against tumor cells .
Case Studies
- Study on Benzofuran Derivatives : A comprehensive evaluation revealed that specific structural modifications in benzofurans enhanced their anti-SIRT2 inhibitory activity, which is crucial for cancer therapy. The study suggested that our compound could be optimized for similar therapeutic applications .
- Cytotoxicity in Hepatocytes : Research focusing on the cytotoxic effects of benzofuran derivatives indicated significant cell death in isolated rat hepatocytes due to mitochondrial impairment. This finding suggests a need for further exploration into the safety profile of our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
